1,4,7-Tris[(pyridin-4-yl)methyl]-1,4,7-triazonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,7-Tris[(pyridin-4-yl)methyl]-1,4,7-triazonane is a complex organic compound that features a triazonane ring substituted with three pyridin-4-ylmethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,7-Tris[(pyridin-4-yl)methyl]-1,4,7-triazonane typically involves the reaction of 1,4,7-triazonane with pyridin-4-ylmethyl halides under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,4,7-Tris[(pyridin-4-yl)methyl]-1,4,7-triazonane can undergo various chemical reactions, including:
Oxidation: The pyridine rings can be oxidized to form N-oxides.
Reduction: The compound can be reduced to modify the pyridine rings or the triazonane core.
Substitution: The pyridin-4-ylmethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyridine rings would yield pyridine N-oxides, while reduction could lead to partially or fully reduced pyridine derivatives.
Scientific Research Applications
1,4,7-Tris[(pyridin-4-yl)methyl]-1,4,7-triazonane has several scientific research applications, including:
Chemistry: It can be used as a ligand in coordination chemistry to form complexes with transition metals, which are useful in catalysis and materials science.
Biology: The compound’s ability to bind to metal ions makes it a potential candidate for use in biological assays and imaging.
Medicine: Its structural properties may allow it to interact with biological targets, making it a candidate for drug development.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 1,4,7-Tris[(pyridin-4-yl)methyl]-1,4,7-triazonane exerts its effects is largely dependent on its ability to coordinate with metal ions. The pyridine rings can donate electron density to metal centers, forming stable complexes. These complexes can then participate in various catalytic cycles or biological processes, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-4-yl)pyridin-4-amine: This compound also features pyridine rings and can form similar coordination complexes.
Tris(4-(pyridin-4-yl)phenyl)amine: Another compound with multiple pyridine rings, used in materials science for its electronic properties.
1,4-bis[2-(pyridin-4-yl)ethenyl]benzene: A viologen analog with pyridine rings, used in redox chemistry.
Uniqueness
1,4,7-Tris[(pyridin-4-yl)methyl]-1,4,7-triazonane is unique due to its triazonane core, which provides a flexible and stable framework for the attachment of pyridine rings
Properties
CAS No. |
372136-70-4 |
---|---|
Molecular Formula |
C24H30N6 |
Molecular Weight |
402.5 g/mol |
IUPAC Name |
1,4,7-tris(pyridin-4-ylmethyl)-1,4,7-triazonane |
InChI |
InChI=1S/C24H30N6/c1-7-25-8-2-22(1)19-28-13-15-29(20-23-3-9-26-10-4-23)17-18-30(16-14-28)21-24-5-11-27-12-6-24/h1-12H,13-21H2 |
InChI Key |
IJNYRSIKOQMJCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN(CCN1CC2=CC=NC=C2)CC3=CC=NC=C3)CC4=CC=NC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.